molecular formula C14H13N5O B4109082 6-amino-3-ethyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-3-ethyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B4109082
M. Wt: 267.29 g/mol
InChI Key: DGABAVZGIZRFBI-UHFFFAOYSA-N
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Description

The compound “6-amino-3-ethyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” belongs to a class of organic compounds known as pyrazoles . Pyrazoles are characterized by a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known to exhibit a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antiviral, antidepressant, analgesic, antibacterial, antifungal, and selective enzyme inhibition .


Synthesis Analysis

While the specific synthesis process for this compound is not available, pyrazoles are often synthesized from the reaction of α,β-unsaturated carbonyls with hydrazine . The introduction of various functional groups into the pyrazole scaffold can improve the biological activities and physical properties of pyrazole analogs .


Molecular Structure Analysis

The molecular structure of pyrazoles is characterized by a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms . In some pyrazole compounds, the pyrazole ring is aligned at a certain degree with respect to the aromatic ring .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including reactions with various bielectrophilic moieties to form more complex heterocyclic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can vary depending on their specific structure and functional groups. Some pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity .

Mechanism of Action

The mechanism of action of pyrazole compounds can vary widely depending on their specific structure and functional groups. Some pyrazoles have been found to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

Future Directions

Pyrazoles are a versatile scaffold in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . The development of new synthetic routes towards pyrazoles and their derivatives is an active area of research .

Properties

IUPAC Name

6-amino-3-ethyl-4-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c1-2-10-12-11(8-4-3-5-17-7-8)9(6-15)13(16)20-14(12)19-18-10/h3-5,7,11H,2,16H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGABAVZGIZRFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-amino-3-ethyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-amino-3-ethyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-amino-3-ethyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-amino-3-ethyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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